molecular formula C7H11NO5 B3031978 (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid CAS No. 90508-22-8

(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid

Cat. No.: B3031978
CAS No.: 90508-22-8
M. Wt: 189.17 g/mol
InChI Key: GYRYAHKJRNWKMK-YFKPBYRVSA-N
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Description

(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid is an organic compound with a complex structure that includes both hydroxyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid typically involves the use of protected amino acids and specific reagents to achieve the desired structure. One common method involves the use of Fmoc solid-phase synthesis, where the amino acid is protected with Fmoc (9-fluorenylmethyloxycarbonyl) and then coupled with other reagents to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and stereochemistry

Properties

IUPAC Name

(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-2-3-13-7(12)8-5(4-9)6(10)11/h2,5,9H,1,3-4H2,(H,8,12)(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRYAHKJRNWKMK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473083
Record name CTK3I1696
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90508-22-8
Record name CTK3I1696
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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